molecular formula C8H13F3N2O B1489088 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2098030-82-9

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Numéro de catalogue B1489088
Numéro CAS: 2098030-82-9
Poids moléculaire: 210.2 g/mol
Clé InChI: JDUAIVQOLNMHPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one” is a complex organic compound. It contains an aminopiperidine group, which is a common structural element in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one” were not found, a related compound, Linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, was synthesized during the process development of linagliptin .

Applications De Recherche Scientifique

Synthesis of 3-Aminopiperidines

3-Aminopiperidines, such as 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, are synthesized through various methods for their broad range of biological activities. One method includes the ring expansion of prolinols induced by XtalFluor-E, yielding a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of 0:100 depending on the substituents present on the prolinol (Cochi, Pardo, & Cossy, 2012).

Efficient Synthetic Entry to Enantioenriched 3-Aminopiperidine Derivatives

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides provides an atom-economic and attractive route to enantioenriched 3-aminopiperidine derivatives. This process is significant for producing both enantiomers of 3-aminopiperidine, a crucial structural unit in many natural products and pharmaceutical drugs (Royal et al., 2016).

Scaffolds for Combinatorial Chemistry

New scaffolds for combinatorial chemistry include orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block. The major and minor products' constitution and relative configuration were established through single-crystal X-ray structure analysis (Schramm, Saak, Hoenke, & Christoffers, 2010).

Pharmacological Applications

In pharmacology, 3-aminopiperidines are used in drug development. For instance, the compound paltusotine, a non-peptide SST2 agonist, features a 4-(4-aminopiperidinyl)-3,6-diarylquinoline structure. Paltusotine is significant in clinical trials for conditions like acromegaly and neuroendocrine tumors (Zhao et al., 2022).

One-Pot Synthesis Approaches

Efficient one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines. These methods allow for the versatile use of the azide functionality in preparing biologically relevant piperidine-containing structures (Ortiz, Kang, & Wang, 2014).

Mécanisme D'action

Target of Action

The primary target of 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from breaking down incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). This leads to increased levels of these hormones, which in turn stimulate insulin production and inhibit glucagon release .

Biochemical Pathways

The inhibition of DPP-4 affects the glucose-insulin regulation pathway . Increased levels of GLP-1 and GIP enhance the secretion of insulin from pancreatic beta cells. Simultaneously, they inhibit the release of glucagon from alpha cells. The net effect is a decrease in blood glucose levels .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed after oral administration . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation.

Result of Action

The result of the action of 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a reduction in blood glucose levels . By increasing the levels of GLP-1 and GIP, it promotes insulin secretion and inhibits glucagon release, leading to decreased blood glucose levels .

Propriétés

IUPAC Name

3-(3-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-2-6(12)4-13/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUAIVQOLNMHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 5
Reactant of Route 5
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.